molecular formula C8H14ClN3O2 B6173568 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride CAS No. 2470435-67-5

4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride

Cat. No. B6173568
CAS RN: 2470435-67-5
M. Wt: 219.7
InChI Key:
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Description

The compound “4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to have promising anticancer properties . They are synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these derivatives are characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

The reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid leads to the synthesis of 1,2,4-triazole derivatives . The filtrate from this reaction is neutralized with diluted hydrochloric acid into pH 6 and the formed precipitate is filtered off, washed with distilled water, dried, and crystallized from ethanol .

Mechanism of Action

The cytotoxic activities of the synthesized 1,2,4-triazole derivatives are evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay . Molecular docking studies are done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety of the synthesized 1,2,4-triazole derivatives is evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride involves the reaction of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid with hydrochloric acid.", "Starting Materials": [ "4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid in water, add hydrochloric acid.", "Stir the mixture at room temperature for 1 hour.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride." ] }

CAS RN

2470435-67-5

Product Name

4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid hydrochloride

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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